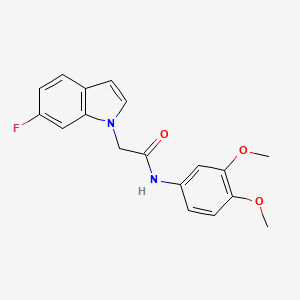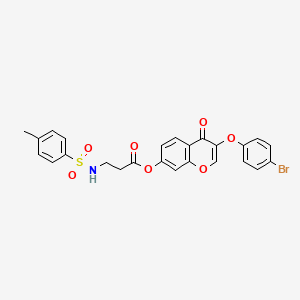
N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group, a fluoro-substituted indole, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Intermediate: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Fluorination: The indole intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetamide Formation: The fluorinated indole is reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the fluorination step and large-scale coupling reactions under controlled conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme activity, and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The presence of the fluorine atom and the dimethoxyphenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the fluorine substitution, which may result in different biological activity.
N-(3,4-dimethoxyphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-(3,4-dimethoxyphenyl)-2-(5-fluoro-1H-indol-1-yl)acetamide: Fluorine substitution at a different position on the indole ring, which may affect its properties.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is unique due to the specific positioning of the fluorine atom on the indole ring, which can significantly influence its chemical and biological properties. This specific substitution pattern may enhance its potential as a therapeutic agent or a research tool.
Properties
Molecular Formula |
C18H17FN2O3 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17FN2O3/c1-23-16-6-5-14(10-17(16)24-2)20-18(22)11-21-8-7-12-3-4-13(19)9-15(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
CUYLGXQRYAIXRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid](/img/structure/B11135503.png)
![3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11135511.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B11135522.png)
![N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11135528.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135537.png)
![7-Methyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135544.png)
![N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11135552.png)
![1-(4-Fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135554.png)
![3'-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione](/img/structure/B11135557.png)
![6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B11135559.png)
![5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B11135562.png)
![(2E)-6-benzyl-5-methyl-2-[2-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11135573.png)

![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11135603.png)
